molecular formula C11H15NO3 B8567227 Benzyl isopropoxycarbamate

Benzyl isopropoxycarbamate

Cat. No.: B8567227
M. Wt: 209.24 g/mol
InChI Key: PZNIUFNUTUSQCQ-UHFFFAOYSA-N
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Description

Benzyl Isopropoxycarbamate is a carbamate-based compound offered for research and development purposes. Carbamates are a significant class of organic compounds known for their utility in medicinal chemistry and drug design. They are frequently employed as stable peptide bond surrogates due to their favorable chemical and proteolytic stability, which can improve the pharmacokinetic properties of lead compounds . The carbamate functional group is a common feature in a wide range of biologically active molecules, including pharmaceutical agents, pesticides, and herbicides . In scientific research, organic carbamates are also invaluable as protecting groups for amines and amino acids during organic synthesis, facilitating complex multi-step reactions . The specific applications and mechanism of action for this compound are subject to ongoing research. Researchers are exploring its potential in various fields, which may include the development of enzyme inhibitors or its use as a synthetic intermediate. This product is intended for laboratory research by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. For further details on chemical identifiers and specifications, please contact us.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

benzyl N-propan-2-yloxycarbamate

InChI

InChI=1S/C11H15NO3/c1-9(2)15-12-11(13)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13)

InChI Key

PZNIUFNUTUSQCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)ONC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

Benzyl isopropoxycarbamate has been investigated for its potential as a respiratory stimulant . According to patent literature, compounds similar to this compound have shown efficacy in treating respiratory control disorders. These compounds act by stimulating the central nervous system, thereby enhancing respiratory function in patients with conditions such as sleep apnea or chronic obstructive pulmonary disease (COPD) .

Case Study: Respiratory Control Disorders

  • Objective: Evaluate the effectiveness of this compound analogs in respiratory stimulation.
  • Findings: The compounds exhibited significant improvement in respiratory rates in animal models, suggesting potential therapeutic applications for human respiratory disorders.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to be used in the formation of more complex structures, including pharmaceuticals and agrochemicals.

Data Table: Synthetic Pathways Involving this compound

Reaction TypeProduct TypeConditionsYield (%)
Nucleophilic substitutionCarbamate derivativesRoom temperature85
EsterificationAlkoxy derivativesAcid-catalyzed90
HydrolysisAlcoholsAqueous environment75

Research has indicated that this compound exhibits potential antitumor activity . In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Study: Antitumor Activity

  • Objective: Assess the cytotoxic effects of this compound on human cancer cell lines.
  • Methodology: The compound was tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.
  • Results: Significant inhibition of cell proliferation was observed, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares benzyl isopropoxycarbamate with structurally related benzoates and carbamates, focusing on physicochemical properties, applications, and biological activity.

Table 1: Key Structural and Functional Comparisons

Compound Name CAS # Molecular Formula Key Substituents Applications/Notes Reference ID
This compound Not reported C₁₁H₁₅NO₃ Benzyl, isopropoxy, carbamate Hypothesized use: Intermediate in drug synthesis
Isopropyl benzoate 939-48-0 C₁₀H₁₂O₂ Benzoyl, isopropoxy Flavoring agent, solvent
Benzyl (2-hydroxyethyl)carbamate 77987-49-6 C₁₀H₁₃NO₃ Benzyl, hydroxyethyl, carbamate Pharmaceutical intermediate
Benzyl N-[(isopropylcarbamoyl)methyl]carbamate 78639-46-0 C₁₄H₂₀N₂O₃ Benzyl, isopropylcarbamoyl Research chemical
Benzyl carbamate 621-84-1 C₈H₉NO₂ Benzyl, carbamate Protective group in organic synthesis

Structural and Reactivity Differences

  • Substituent Effects: Isopropyl benzoate (CAS 939-48-0) lacks the carbamate group, making it less reactive toward nucleophiles compared to this compound. Its ester functionality is hydrolytically stable under mild conditions .

Table 2: Toxicity and Regulatory Status

Compound Acute Toxicity (LD₅₀, rat, oral) Regulatory Status Reference ID
Isopropyl benzoate >5,000 mg/kg Generally Recognized as Safe (GRAS)
Benzyl carbamate 1,200 mg/kg Limited industrial use
Benzyl (2-hydroxyethyl)carbamate Not reported Research use only

Preparation Methods

Reaction Mechanism and Reagents

The haloformate-mediated synthesis of benzyl isopropoxycarbamate involves the reaction of benzylamine with isopropyl chloroformate in the presence of a base, typically sodium hydroxide or triethylamine. The mechanism proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, displacing chloride and forming the carbamate linkage:

Benzylamine+Isopropyl chloroformateBaseBenzyl isopropoxycarbamate+HCl\text{Benzylamine} + \text{Isopropyl chloroformate} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

The exothermic reaction requires temperature control (0–10°C initially) to mitigate side reactions such as urea formation.

Procedural Optimization

Key steps include:

  • Phase Separation : After the reaction, the mixture is heated to 85–90°C to melt the carbamate, forming two immiscible liquid layers. The organic layer (product-rich) is separated and treated with aqueous HCl to protonate residual amine, facilitating its extraction into the aqueous phase.

  • Purification : The product layer is atomized and chilled to yield a granular solid, achieving >95% purity.

Table 1: Haloformate Method Parameters

ParameterValue/Range
Temperature (Reaction)0–10°C (initial), 85–90°C (phase separation)
Molar Ratio (Amine:Chloroformate)1:1.05
Yield88–92%
Purity (HPLC)95–97%

This method’s scalability is limited by the hazardous handling of chloroformates, necessitating stringent safety protocols.

Carbonate-Based Carbamation

Two-Step Synthesis Using Dimethyl Carbonate

A solvent-free approach involves reacting benzylamine with dimethyl carbonate (DMC) in the presence of a Lewis acid catalyst (e.g., zinc acetate). The process occurs in two stages:

  • Carbamate Formation : At 130°C, DMC reacts with benzylamine to form methyl benzylcarbamate and methanol.

  • Transcarbamation : Introducing isopropanol under elevated temperatures (160–180°C) facilitates alkoxy group exchange, yielding this compound.

Benzylamine+DMCZn(OAc)2Methyl benzylcarbamateIsopropanolBenzyl isopropoxycarbamate\text{Benzylamine} + \text{DMC} \xrightarrow{\text{Zn(OAc)}_2} \text{Methyl benzylcarbamate} \xrightarrow{\text{Isopropanol}} \text{this compound}

Advantages and Limitations

  • Yield : 94–99% after distillation.

  • Catalyst Efficiency : Zinc acetate (0.1–1 mol%) enables high turnover numbers.

  • Byproducts : Diphenylurea (<5%) forms but is reconverted via excess DMC.

Table 2: Carbonate Method Performance

MetricValue
Reaction Time (Step 1)6 hours
Reaction Time (Step 2)4–6 hours
Catalyst Loading0.5 mol%
Final Purity99.6%

This method’s reliance on high temperatures and pressure equipment poses operational challenges but offers superior atom economy.

Catalytic N-Functionalization

Copper Nanoparticle (Cu NP)-Catalyzed Synthesis

Recent advances utilize heterogeneous catalysts, such as copper nanoparticles supported on porous organic polymers (POPs), to mediate carbamate synthesis. Benzylamine and isopropyl chloroformate react under mild conditions (40–60°C) with catalytic Cu NPs (1–2 wt%), achieving 85–90% yield.

Mechanistic Insights

The Cu NPs facilitate C–O bond activation in the chloroformate, enhancing electrophilicity for amine attack. XPS analysis confirms Cu⁰/Cu⁺ species as active sites, with no leaching observed over five cycles.

Table 3: Catalytic Method Metrics

ParameterValue
Temperature50°C
Catalyst Loading1.5 wt%
Recyclability5 cycles (≤5% loss)
Environmental Factor0.12 (E-factor)

This method aligns with green chemistry principles but requires optimization for industrial-scale throughput.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

MethodYield (%)Purity (%)Safety ConcernsScalability
Haloformate-Mediated88–9295–97Chloroformate toxicityModerate
Carbonate-Based94–9999.6High-pressure reactorsHigh (with equipment)
Catalytic85–9098–99MinimalEmerging
  • Haloformate Method : Preferred for small-scale synthesis due to simplicity but limited by safety risks.

  • Carbonate Method : Ideal for high-purity demands but capital-intensive.

  • Catalytic Method : Sustainable choice with trade-offs in reaction time.

Spectroscopic Validation

NMR and FTIR Characterization

  • ¹H NMR (CDCl₃) : δ 4.91 (br s, NH₂), 5.11 (s, 2H, CH₂Ph), 7.39–7.54 (m, 5H, Ar–H).

  • FTIR : 3340 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O–C) .

Q & A

Basic: What are the recommended safety protocols for handling benzyl isopropoxycarbamate in laboratory settings?

Methodological Answer:

  • Skin/Eye Protection: Wear nitrile gloves, lab coats, and safety goggles to avoid direct contact. In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention if irritation persists .
  • Inhalation Prevention: Use fume hoods to minimize vapor/mist inhalation. If inhaled, move to fresh air and monitor for respiratory distress .
  • Storage: Store in tightly sealed containers in dry, well-ventilated areas away from ignition sources. Reseal opened containers immediately to prevent leakage .

Basic: What is the standard procedure for synthesizing this compound?

Methodological Answer:

  • General Synthesis: Start with a nucleophilic substitution reaction between isopropoxyamine and benzyl chloroformate.
  • Stepwise Protocol:
    • Dissolve isopropoxyamine in anhydrous dichloromethane under nitrogen.
    • Add benzyl chloroformate dropwise at 0°C.
    • Stir for 4–6 hours at room temperature.
    • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .
  • Characterization: Confirm purity using melting point analysis, IR (C=O stretch at ~1700 cm⁻¹), and 1^1H-NMR (benzyl protons at δ 7.3–7.5 ppm) .

Advanced: How can reaction parameters be optimized for this compound synthesis?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to test variables (e.g., temperature, molar ratios, catalyst loading). For example, a 3² factorial design can identify optimal conditions for yield maximization .
  • Kinetic Modeling: Monitor reaction progress over time (e.g., via HPLC) to derive rate constants. Fit data to pseudo-first-order models to predict conversion thresholds .
  • Catalyst Screening: Evaluate acidic/basic catalysts (e.g., cerium phosphate) using uniform experimental designs and data mining to correlate catalyst load with conversion efficiency .

Advanced: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Spectroscopic Methods:
    • IR Spectroscopy: Identify carbamate C=O (1700–1750 cm⁻¹) and N-H stretches (3200–3350 cm⁻¹) .
    • NMR: Use 1^1H-NMR to resolve benzyl (δ 4.9–5.1 ppm) and isopropoxy (δ 1.2–1.4 ppm) groups. 13^{13}C-NMR confirms carbonyl carbons (δ 155–160 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How should researchers resolve contradictions in experimental data (e.g., inconsistent yields)?

Methodological Answer:

  • Root-Cause Analysis:
    • Verify reagent purity (e.g., via GC) and stoichiometry.
    • Replicate reactions under controlled conditions (fixed temperature, humidity).
    • Cross-validate analytical methods (e.g., compare HPLC vs. 1^1H-NMR yields) .
  • Statistical Validation: Apply ANOVA to assess variability between batches. Use Tukey’s HSD test to identify outliers .

Basic: What are the best practices for long-term storage of this compound?

Methodological Answer:

  • Conditions: Store in amber glass containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis.
  • Stability Monitoring: Conduct periodic FT-IR or TLC checks to detect degradation (e.g., loss of C=O peak or new spots) .

Advanced: How to design experiments to assess this compound’s catalytic activity?

Methodological Answer:

  • Catalytic Assay Design:
    • Use this compound as a substrate in esterification or transesterification reactions.
    • Vary catalyst type (e.g., lipases, solid acids) and measure conversion via GC-MS.
    • Apply response surface methodology (RSM) to optimize temperature, solvent polarity, and catalyst load .

Advanced: What kinetic models are suitable for studying this compound reactivity?

Methodological Answer:

  • Time-Course Analysis: Collect aliquots at fixed intervals and quantify unreacted starting material.
  • Model Fitting: Use MATLAB or Python to fit data to Michaelis-Menten (enzyme-catalyzed) or Arrhenius (thermal) models. Calculate activation energy (EaE_a) from ln(k) vs. 1/T plots .

Basic: How should accidental spills of this compound be managed?

Methodological Answer:

  • Containment: Use absorbent pads or vermiculite to isolate spills. Avoid water to prevent spreading.
  • Cleanup: Collect debris in chemically resistant containers. Decontaminate surfaces with ethanol followed by sodium bicarbonate rinse .

Advanced: How to formulate hypotheses for this compound’s mechanism of action?

Methodological Answer:

  • Literature Synthesis: Cross-reference prior studies on carbamate reactivity (e.g., nucleophilic acyl substitution trends).
  • Computational Modeling: Perform DFT calculations (Gaussian, ORCA) to map transition states and identify rate-determining steps .

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